![molecular formula C6H5F6NS B3043423 3-Fluoro-4-(pentafluorosulfur)aniline CAS No. 864230-06-8](/img/structure/B3043423.png)
3-Fluoro-4-(pentafluorosulfur)aniline
Overview
Description
3-Fluoro-4-(pentafluorosulfur)aniline is a chemical compound that belongs to the class of aromatic amines. It has a molecular formula of C6H5F6NS and a molecular weight of 237.17 g/mol . The molecule contains a total of 19 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(pentafluorosulfur)aniline includes a six-membered aromatic ring, a primary amine group, and multiple bonds . The presence of fluorine and sulfur atoms likely contributes to the unique properties of this compound.Chemical Reactions Analysis
While specific chemical reactions involving 3-Fluoro-4-(pentafluorosulfur)aniline are not detailed in the available literature, it can be inferred that, as an aromatic amine, it may participate in reactions typical of this class of compounds .Scientific Research Applications
- Inhibitor of c-Met Kinase : Researchers have explored derivatives of 3-fluoro-4-(pentafluorosulfur)aniline (FPTA) as potential inhibitors of c-Met kinase. Docking studies revealed the preferred active conformations of these inhibitors when complexed with c-Met kinase . These investigations contribute to drug discovery efforts targeting cancer and other diseases.
Medicinal Chemistry and Drug Design
These diverse applications highlight the versatility and significance of 3-fluoro-4-(pentafluorosulfur)aniline in scientific research. If you need further details or additional fields, feel free to ask! 😊
properties
IUPAC Name |
3-fluoro-4-(pentafluoro-λ6-sulfanyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NS/c7-5-3-4(13)1-2-6(5)14(8,9,10,11)12/h1-3H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFXKCNMPBLQOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(pentafluorosulfur)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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